N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-methylbenzo[d]thiazole-2-ylamine with 3-morpholinopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being investigated for their potential use in treating various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and pharmaceuticals. Its unique chemical properties make it suitable for applications in material science and drug development.
Mechanism of Action
The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholino)ethylacetamide
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-phenylacetamide
Uniqueness: N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride stands out due to its unique structural features, such as the presence of the morpholine group, which enhances its solubility and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c1-18-7-5-10-20-22(18)24-23(29-20)26(12-6-11-25-13-15-28-16-14-25)21(27)17-19-8-3-2-4-9-19;/h2-5,7-10H,6,11-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWBDVNPGXZXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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